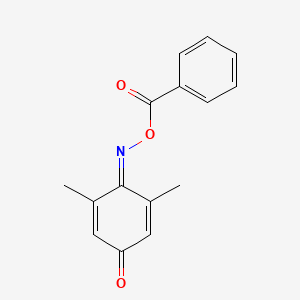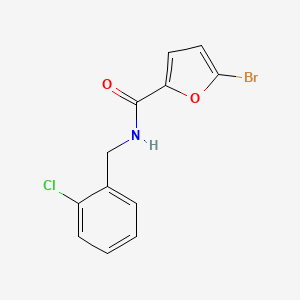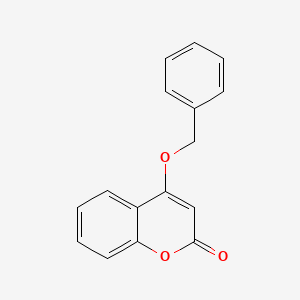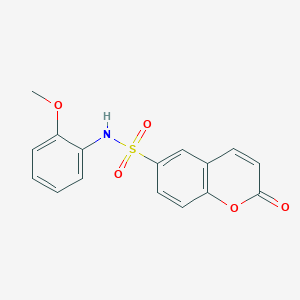
2,6-dimethylbenzo-1,4-quinone 1-(O-benzoyloxime)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-dimethylbenzo-1,4-quinone 1-(O-benzoyloxime), also known as DMQD-BO, is a synthetic compound that has been extensively studied for its potential applications in scientific research. This molecule possesses a unique chemical structure that makes it a valuable tool in various fields of research, including biochemistry, pharmacology, and materials science.
作用機序
2,6-dimethylbenzo-1,4-quinone 1-(O-benzoyloxime) acts as a redox-active compound by accepting electrons from other molecules. In biological systems, it can accept electrons from NADH and FADH2, which are important electron donors in cellular respiration. This process generates a semiquinone radical, which can then react with oxygen to produce superoxide, a type of ROS. 2,6-dimethylbenzo-1,4-quinone 1-(O-benzoyloxime) can also directly react with ROS, such as hydrogen peroxide and peroxynitrite, to form stable adducts.
Biochemical and Physiological Effects:
2,6-dimethylbenzo-1,4-quinone 1-(O-benzoyloxime) has been shown to have several biochemical and physiological effects. It can modulate the activity of various enzymes, including cytochrome c oxidase and xanthine oxidase, which are involved in cellular respiration and ROS production. 2,6-dimethylbenzo-1,4-quinone 1-(O-benzoyloxime) can also induce apoptosis, a form of programmed cell death, in cancer cells by disrupting mitochondrial function. In addition, 2,6-dimethylbenzo-1,4-quinone 1-(O-benzoyloxime) has been shown to have anti-inflammatory effects by reducing ROS production and cytokine release in immune cells.
実験室実験の利点と制限
2,6-dimethylbenzo-1,4-quinone 1-(O-benzoyloxime) has several advantages for lab experiments. It is a stable and water-soluble compound that can be easily synthesized in large quantities. 2,6-dimethylbenzo-1,4-quinone 1-(O-benzoyloxime) is also a versatile tool for studying redox reactions and ROS production in various biological systems. However, 2,6-dimethylbenzo-1,4-quinone 1-(O-benzoyloxime) has some limitations, including its potential toxicity at high concentrations and its limited ability to penetrate cell membranes.
将来の方向性
There are several future directions for 2,6-dimethylbenzo-1,4-quinone 1-(O-benzoyloxime) research. One area of interest is the development of 2,6-dimethylbenzo-1,4-quinone 1-(O-benzoyloxime)-based probes for imaging ROS in vivo. This could lead to new diagnostic tools for detecting oxidative stress in various diseases, including cancer and neurodegenerative disorders. Another area of research is the use of 2,6-dimethylbenzo-1,4-quinone 1-(O-benzoyloxime) as a therapeutic agent for cancer and other diseases. 2,6-dimethylbenzo-1,4-quinone 1-(O-benzoyloxime) has shown promise as a potential anticancer agent by inducing apoptosis in cancer cells. Finally, the development of new synthetic methods for 2,6-dimethylbenzo-1,4-quinone 1-(O-benzoyloxime) and its derivatives could lead to new applications in materials science and nanotechnology.
In conclusion, 2,6-dimethylbenzo-1,4-quinone 1-(O-benzoyloxime) is a synthetic compound that has been extensively studied for its potential applications in scientific research. It is a versatile tool for studying redox reactions and ROS production in various biological systems. 2,6-dimethylbenzo-1,4-quinone 1-(O-benzoyloxime) has several advantages for lab experiments, including its stability and water solubility, but also has some limitations, including its potential toxicity at high concentrations. There are several future directions for 2,6-dimethylbenzo-1,4-quinone 1-(O-benzoyloxime) research, including the development of new probes for imaging ROS in vivo and the use of 2,6-dimethylbenzo-1,4-quinone 1-(O-benzoyloxime) as a therapeutic agent for cancer and other diseases.
合成法
The synthesis of 2,6-dimethylbenzo-1,4-quinone 1-(O-benzoyloxime) involves the reaction of 2,6-dimethyl-1,4-benzoquinone with benzoyl chloride in the presence of a base catalyst. The resulting product is then treated with hydroxylamine hydrochloride to obtain 2,6-dimethylbenzo-1,4-quinone 1-(O-benzoyloxime). This method has been optimized to produce high yields of 2,6-dimethylbenzo-1,4-quinone 1-(O-benzoyloxime) with excellent purity.
科学的研究の応用
2,6-dimethylbenzo-1,4-quinone 1-(O-benzoyloxime) has been used extensively in scientific research as a redox-active compound. It has been shown to act as an electron acceptor in biological systems, making it a valuable tool for studying redox reactions in vivo and in vitro. 2,6-dimethylbenzo-1,4-quinone 1-(O-benzoyloxime) has also been used as a fluorescent probe for detecting reactive oxygen species (ROS) in cells and tissues, which is important for understanding oxidative stress and its role in various diseases.
特性
IUPAC Name |
[(2,6-dimethyl-4-oxocyclohexa-2,5-dien-1-ylidene)amino] benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO3/c1-10-8-13(17)9-11(2)14(10)16-19-15(18)12-6-4-3-5-7-12/h3-9H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWMKHMAAWTVMDN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)C=C(C1=NOC(=O)C2=CC=CC=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(2,6-Dimethyl-4-oxocyclohexa-2,5-dien-1-ylidene)amino] benzoate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-[(2-chloro-6-fluorobenzyl)oxy]-3,4,8-trimethyl-2H-chromen-2-one](/img/structure/B5694708.png)
![N-{[(2-methoxyphenyl)amino]carbonothioyl}-1-benzofuran-2-carboxamide](/img/structure/B5694709.png)




![N-[2-(trifluoromethyl)phenyl]-2-(2,3,5-trimethylphenoxy)acetamide](/img/structure/B5694747.png)

![3-{[(3-acetylphenyl)amino]sulfonyl}benzoic acid](/img/structure/B5694767.png)

![N,N-dimethyl-N'-[2-(1-piperidinyl)ethyl]sulfamide](/img/structure/B5694772.png)
![2-({[1-(4-fluorophenyl)-1H-tetrazol-5-yl]thio}methyl)pyridine](/img/structure/B5694804.png)
![2-[4-(4-ethoxyphenyl)-1H-imidazol-1-yl]acetamide](/img/structure/B5694805.png)